2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole is a useful research compound. Its molecular formula is C22H21NO3S and its molecular weight is 379.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Properties : Research by Alsaedi, Farghaly, and Shaaban (2019) focused on synthesizing a series of compounds containing the phenylsulfonyl moiety, which demonstrated significant antimicrobial activities. This indicates the potential of 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole derivatives in antimicrobial applications (Alsaedi, Farghaly, & Shaaban, 2019).
Anti-Bacterial Study of Derivatives : Khalid et al. (2016) synthesized and evaluated various derivatives of a compound structurally related to this compound for antibacterial properties. These derivatives showed moderate to strong activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Antitumor Agent Study : Wang et al. (2014) discussed a derivative of the compound as a promising anticancer agent, both in vitro and in vivo. Their study involved analyzing metabolites in an in vitro fermentation model with rat intestinal microflora (Wang et al., 2014).
Antifungal Activity : Łukowska-Chojnacka et al. (2016) synthesized new tetrazole derivatives containing the phenylsulfonyl moiety and tested them against various fungi. The compounds demonstrated significant antifungal activity, particularly against Candida albicans (Łukowska-Chojnacka et al., 2016).
Corrosion Inhibition Properties : Khaled, Fadlallah, and Hammouti (2009) explored benzotriazole derivatives, including phenylsulfonyl variants, as corrosion inhibitors for copper in acidic medium. Their research indicated excellent corrosion inhibition performance (Khaled, Fadlallah, & Hammouti, 2009).
Catalytic Applications : Zolfigol et al. (2013) reported on the use of a compound containing a sulfonyl group similar to that in this compound for catalyzing the synthesis of imidazoles, indicating potential catalytic applications (Zolfigol et al., 2013).
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-benzyl-3-phenyl-1,2-oxazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3S/c24-27(25,20-14-8-3-9-15-20)21-17-26-23(16-18-10-4-1-5-11-18)22(21)19-12-6-2-7-13-19/h1-15,21-22H,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNDEOFONNYWQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(N(O1)CC2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.